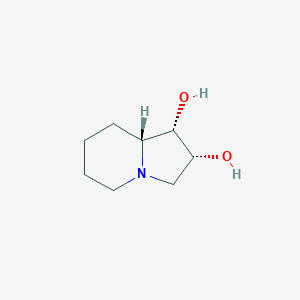

2,8a-di-epi-Lentiginosine

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(1S,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8+/m1/s1 |

InChI Key |

SQECYPINZNWUTE-PRJMDXOYSA-N |

Isomeric SMILES |

C1CCN2C[C@H]([C@H]([C@H]2C1)O)O |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O |

Synonyms |

1,2-di-epi-lentiginosine 1,2-dihydroxyindolizidine lentiginosine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 2,8a-di-epi-Lentiginosine Structure and Stereochemistry

Executive Summary

2,8a-di-epi-Lentiginosine represents a specific, non-natural stereoisomer of the hydroxylated indolizidine alkaloid class. As a diastereomer of the potent amyloglucosidase inhibitor (+)-lentiginosine, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies, helping to map the precise stereochemical requirements of glycosidase active sites.

This technical guide dissects the (1S, 2R, 8aS) absolute configuration of 2,8a-di-epi-lentiginosine, contrasting it with the natural product. It details the synthetic logic required to access this specific chiral core—primarily via the L-glutamic acid chiral pool strategy —and analyzes the biological implications of its inverted stereocenters.

Structural & Stereochemical Analysis[1][2][3]

The term "di-epi" denotes the inversion of stereochemistry at two specific chiral centers relative to the parent natural product. For lentiginosine, these centers are C2 and the bridgehead carbon C8a.

Absolute Configuration

To understand 2,8a-di-epi-lentiginosine, one must first establish the baseline of the natural product:[1]

| Compound | Absolute Configuration | Stereochemical Features |

| (+)-Lentiginosine (Natural) | (1S, 2S, 8aR) | Trans-diol relationship; Trans-fused ring system (typically).[2] |

| 2,8a-di-epi-Lentiginosine | (1S, 2R, 8aS) | C2 Inversion: Creates a cis-diol relationship (1S, 2R).C8a Inversion: Alters the ring fusion geometry.[2] |

Stereochemical Impact

The inversion at C8a (the bridgehead nitrogen junction) is particularly significant. In indolizidines, the H-8a orientation dictates the ring fusion (cis vs. trans) and the overall topology of the molecule.

-

Natural (8aR): The hydroxyl groups at C1 and C2 are positioned to interact with specific residues in the amyloglucosidase active site.

-

2,8a-di-epi (8aS): The inversion flips the orientation of the fused 6-membered ring relative to the 5-membered ring. Combined with the C2 epimerization (S

R), this creates a distinct 3D pharmacophore where the C1-OH and C2-OH are cis to each other, drastically altering the hydrogen bonding network potential.

Figure 1. Stereochemical relationship between natural lentiginosine and its 2,8a-di-epi isomer.

Synthetic Methodology: The L-Glutamic Acid Route[5][6]

Accessing the specific (1S, 2R, 8aS) configuration requires a synthetic strategy that allows for independent control of the bridgehead and the diol stereochemistry. The most robust route described in the literature utilizes L-glutamic acid as a chiral pool starting material. This approach was notably demonstrated by Kadlečíková et al. for the synthesis of benzo-fused analogues, providing the blueprint for the 2,8a-di-epi core.

Synthetic Logic[7]

-

Chiral Pool Selection: L-Glutamic acid provides the initial chirality for the bridgehead (C8a) and the framework for the lactam ring.

-

Tricyclic Assembly: Formation of a tricyclic indolizidine dione intermediate locks the conformation, allowing subsequent reagents to approach from sterically defined faces.

-

Stereoselective Reduction: The ketone functionality is reduced to an alcohol (or removed) with high diastereoselectivity, dictated by the cup-shape of the tricyclic intermediate.

-

Cis-Dihydroxylation: The C1-C2 diol is installed via catalytic cis-dihydroxylation (e.g., using OsO

). Because the bridgehead is already set (8aS), the reagent approaches from the less hindered face, yielding the (1S, 2R) cis-diol configuration.

Detailed Workflow[1]

Figure 2.[1] Synthetic pathway deriving the 2,8a-di-epi stereochemistry from L-glutamic acid.

Experimental Protocol Highlights

Note: This protocol is generalized from the benzo-analogue synthesis (Kadlečíková et al., 2005) to illustrate the core chemical transformations.

-

Preparation of Indolizidinone: L-Glutamic acid is converted to the pyroglutamate derivative and cyclized to form the fused ring system.

-

Dihydroxylation Step:

-

Reagents: Osmium tetroxide (OsO

, catalytic), N-methylmorpholine N-oxide (NMO). -

Conditions: Solvent mixture (Acetone/Water), Room Temperature.

-

Mechanism: The cis-dihydroxylation occurs syn across the double bond. The stereochemistry is controlled by the existing chirality at C8a, forcing the oxidant to attack from the anti face relative to the bridgehead hydrogen, resulting in the specific 2,8a-di-epi configuration.

-

Biological Implications & SAR[1][7][8]

The biological utility of 2,8a-di-epi-lentiginosine lies in its ability to probe the "intolerance" of glycosidase active sites.

Glycosidase Inhibition

Natural (+)-lentiginosine is a potent inhibitor of amyloglucosidases (glucoamylases).[1][3] The inhibition relies on the mimicry of the oxocarbenium ion transition state of glucose hydrolysis.

-

Binding Mode: The C1-OH and C2-OH groups must align with the enzyme's catalytic aspartate/glutamate residues.

-

Effect of Epimerization: The 2,8a-di-epi isomer presents a cis-diol arrangement. In many glycosidases, this disruption leads to a significant loss of potency compared to the natural trans-diol. This negative result is crucial: it confirms that the trans-diequatorial (or pseudo-diequatorial) arrangement is essential for high-affinity binding.

Therapeutic Potential

While the parent lentiginosine shows anti-tumor and anti-HIV potential, the specific 2,8a-di-epi isomer is often synthesized to verify the selectivity of these effects. If the 2,8a-di-epi isomer retains activity, it suggests a binding mode that is tolerant of stereochemical variation; if activity is lost, it confirms high stereospecificity.

References

-

Kadlečíková, K., Dalla, V., Marchalín, Š., & Baran, P. (2005).[4][5] Diastereoselective synthesis of new polyhydroxylated indolizidines from (L)-glutamic acid. Tetrahedron, 61(18), 4359-4366. Link

- Primary source for the synthesis of benzoanalogues of 2,8a-di-epi-lentiginosine and the stereochemical assignment.

-

Cordero, F. M., Giomi, D., & Brandi, A. (2014).[3] Recent syntheses and biological activity of lentiginosine and its analogues.[1][3][6][7] Current Topics in Medicinal Chemistry, 14(10), 1294-1307.[3] Link

- Comprehensive review of the lentiginosine class, detailing the biological activity of various stereoisomers.

-

Ajish Kumar, K. S., Chaudhari, V. D., & Dhavale, D. D. (2008).[7] Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine... from a D-glucose-derived aziridine carboxylate.[7] Organic & Biomolecular Chemistry, 6(4), 703-711.[7] Link[7]

- Describes alternative synthetic routes to lentiginosine epimers

Sources

- 1. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lentiginosine | C8H15NO2 | CID 130407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the Biological Significance of Lentiginosine Epimers

Abstract

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental determinant of biological activity. In the realm of glycosidase inhibitors, the indolizidine alkaloid lentiginosine and its epimers serve as a compelling case study of how subtle changes in stereochemical configuration can lead to profoundly different pharmacological effects. This technical guide provides an in-depth exploration of the biological significance of lentiginosine epimers, targeting researchers, scientists, and drug development professionals. We will dissect the enzymatic inhibitory profiles of these compounds, elucidate the intricate signaling pathways they modulate, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The World of Iminosugars and the Rise of Lentiginosine

Iminosugars, also known as azasugars, are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often endows them with the ability to competitively inhibit glycosidases, enzymes that play crucial roles in a myriad of biological processes, including carbohydrate metabolism, glycoprotein processing, and cellular recognition. The therapeutic potential of glycosidase inhibitors is vast, with applications in the treatment of diabetes, viral infections, lysosomal storage disorders, and cancer.

(+)-Lentiginosine, a naturally occurring dihydroxyindolizidine alkaloid, has emerged as a significant lead compound in this field. Its deceptively simple structure belies a potent and selective inhibitory activity against certain glycosidases. However, the true intrigue of lentiginosine lies in its stereoisomers, or epimers, which exhibit dramatically divergent biological activities. This guide will illuminate the critical importance of stereochemistry in the design and development of glycosidase inhibitors, using the lentiginosine family as a central example.

The Decisive Role of Stereochemistry: A Tale of Two Epimers

The profound impact of stereochemistry on biological function is vividly illustrated by comparing the natural (+)-lentiginosine with its synthetic 2-epimer. While sharing the same molecular formula and connectivity, their spatial arrangement of atoms dictates their interaction with enzyme active sites.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Biological Activity |

| (+)-Lentiginosine | Amyloglucosidase | 1 x 10⁻⁵ M[1] | Potent Inhibitor |

| 2-epi-Lentiginosine | Various Glycosidases | No activity observed[1] | Inactive |

This stark contrast underscores a fundamental principle in pharmacology: the precise three-dimensional fit between a ligand and its target is paramount for biological activity. The hydroxyl group at the C-2 position of (+)-lentiginosine is crucial for its binding to the active site of amyloglucosidase. A change in its stereochemical orientation in the 2-epimer completely abrogates this interaction, rendering the molecule biologically inert against the tested glycosidases.

Beyond Glycosidase Inhibition: The Emergence of (-)-Lentiginosine as a Pro-Apoptotic Agent

The story of lentiginosine epimers takes a fascinating turn with the non-natural enantiomer, (-)-lentiginosine. While its natural counterpart is primarily known as a glycosidase inhibitor, (-)-lentiginosine exhibits a remarkable and distinct biological activity: the induction of apoptosis, or programmed cell death, in tumor cells.[2][3] This discovery has opened new avenues for the development of novel anti-cancer therapies.

Mechanism of Action: The Intrinsic Pathway of Apoptosis

(-)-Lentiginosine triggers apoptosis through the intrinsic, or mitochondrial, pathway.[2][4][5] This signaling cascade is initiated from within the cell, primarily in response to cellular stress, and is independent of the p53 tumor suppressor protein.[4][5] The key molecular events are as follows:

-

Mitochondrial Membrane Potential Collapse: Treatment with (-)-lentiginosine leads to a significant disruption of the mitochondrial membrane potential (ΔΨm).[2][4]

-

Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, (-)-lentiginosine has been shown to increase the expression of caspase-9, an initiator caspase in the intrinsic pathway.[4] This leads to the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.

-

Regulation by the Bcl-2 Family: The process is tightly regulated by the Bcl-2 family of proteins. (-)-Lentiginosine has been shown to downregulate anti-apoptotic members (e.g., Bcl-2) and upregulate pro-apoptotic members (e.g., Bax, Bak), tipping the balance towards cell death.[4]

This enantiomer-specific pro-apoptotic activity highlights the remarkable functional divergence that can arise from mirror-image stereoisomers.

Figure 2: Generalized synthetic workflow for lentiginosine epimers.

Protocol 4.1.1: Synthesis of (-)-Lentiginosine (Illustrative Key Steps)

This synthesis can be achieved from commercially available 2-bromopyridine in a multi-step process. [6]

-

Quaternarization: A key step involves the quaternarization of a fully unprotected pyridinium-polyol unit using Mitsunobu methodology. [6]2. Diastereoselective Hydrogenation: Subsequent PtO₂-catalyzed diastereoselective hydrogenation of the pyridinium ring yields the desired dihydroxyindolizidine structure. [6] Protocol 4.1.2: Synthesis of (-)-1-epi-Lentiginosine

A diastereoselective synthesis of (-)-1-epi-lentiginosine can be achieved from a chiral trans-aziridine-2-carboxylate precursor. [7]

-

Oxirane Opening and Cyclization: A one-pot regiospecific oxirane opening and intramolecular nucleophilic cyclization reaction is a key transformation. [7]2. Diastereospecific Reduction: The resulting indolizinium salt is then subjected to diastereospecific reduction using a reducing agent such as sodium borohydride. [7] Protocol 4.1.3: Synthesis of (-)-8a-epi-Lentiginosine

This epimer can be synthesized from D-glucose. [8][9]

-

Intramolecular Amination: A key step is the intramolecular amination of a non-derivatized allylic alcohol to construct the hydroxylated pyrrolidine ring. [8][9]

Biological Evaluation

Protocol 4.2.1: α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of lentiginosine epimers against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Phosphate buffer (0.1 M, pH 6.8)

-

Test compounds (lentiginosine epimers)

-

Positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound or control solution to the respective wells.

-

Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Protocol 4.2.2: Cell Viability Assay (Resazurin-Based)

This assay assesses the cytotoxic effects of lentiginosine epimers on cancer cell lines (e.g., MOLT-3, HT-29, SH-SY5Y). [10] Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Test compounds (lentiginosine epimers)

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the lentiginosine epimers for the desired time period (e.g., 24, 48, 72 hours).

-

Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

Protocol 4.2.3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay is used to determine if a compound induces mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

Materials:

-

JC-1 or a similar cationic, lipophilic fluorescent dye

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

-

Test compounds (lentiginosine epimers)

Procedure:

-

Culture cells and treat them with the test compounds as described in the cell viability assay.

-

Incubate the cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a collapse of the mitochondrial membrane potential.

Therapeutic Potential and Future Directions

The distinct biological profiles of lentiginosine epimers open up a range of therapeutic possibilities:

-

(+)-Lentiginosine and its analogues: As potent and selective glycosidase inhibitors, these compounds hold promise for the development of drugs for metabolic disorders such as diabetes. Their ability to inhibit Hsp90 also suggests potential applications in cancer therapy.

-

(-)-Lentiginosine: Its unique pro-apoptotic activity in tumor cells, coupled with low toxicity towards normal cells, makes it an exciting lead compound for the development of novel anti-cancer agents. Its p53-independent mechanism of action is particularly significant, as many cancers develop resistance to conventional therapies through mutations in the p53 pathway.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a wider range of lentiginosine epimers and analogues will provide a more comprehensive understanding of the structural requirements for specific biological activities.

-

Target Identification: For (-)-lentiginosine, identifying the specific molecular target(s) that initiate the apoptotic cascade is a critical next step.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising lentiginosine epimers.

Conclusion

The study of lentiginosine and its epimers provides a powerful demonstration of the principle of stereochemical control in drug design. The subtle rearrangement of atoms in three-dimensional space can switch a molecule's function from a potent enzyme inhibitor to a selective inducer of cancer cell death. This in-depth technical guide has provided a comprehensive overview of the biological significance of these fascinating molecules, from their differential enzymatic inhibition to their intricate modulation of apoptotic signaling pathways. The detailed experimental protocols included herein are intended to empower researchers to further explore the therapeutic potential of this versatile class of iminosugars. As our understanding of the molecular basis of disease deepens, the ability to rationally design and synthesize stereochemically defined molecules will be increasingly crucial in the development of next-generation therapeutics.

References

-

D(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. (2012). Cell Death & Disease, 3(7), e348. [Link]

-

A Concise Synthesis of Lentiginosine Derivatives Using a Pyridinium Formation via the Mitsunobu Reaction. (2008). The Journal of Organic Chemistry, 73(4), 1429-1435. [Link]

-

Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. (2023). Molecules, 28(8), 3357. [Link]

-

D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. (2012). Cell Death & Disease, 3, e348. [Link]

-

Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. (2025). Asian Journal of Organic Chemistry. [Link]

-

Enantiocontrolled Preparation of Indolizidines: Synthesis of (−)-2-Epilentiginosine and (+)-Lentiginosine. (2001). The Journal of Organic Chemistry, 66(14), 4799-4805. [Link]

-

A Stereoselective Synthesis of Lentiginosine. (2016). The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]

-

Measuring mitochondrial membrane potential. (2025). Nature Protocols. [Link]

-

The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. (2010). Glycobiology, 20(5), 500-506. [Link]

-

Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. (1990). Biochemistry, 29(7), 1856-1861. [Link]

-

Resazurin Cell Viability Assay. (2021). YouTube. [Link]

-

Summary of apoptotic regulatory pathways; death receptor pathway of apoptosis; mitochondrial pathway of apoptosis. ResearchGate. [Link]

-

Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (2020). ACS Omega, 5(49), 31809-31818. [Link]

-

Stereoselective Approach to Indolizidine and Pyrrolizidine Alkaloids: Total Synthesis of (-)-Lentiginosine, (-)-epi-Lentiginosine and (-)-Dihydroxypyrrolizidine. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Total synthesis of (+)-lentiginosine. 100% enantiospecificity in the... ResearchGate. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 1059474. [Link]

-

Resazurin Assay Protocol. Creative Bioarray. [Link]

-

Measuring mitochondrial membrane potential using the FLUOstar ® Omega microplate reader. BMG Labtech. [Link]

-

Real-time analysis of Bcl-2 family gene transcripts. BCL-2, BCL-XL,... ResearchGate. [Link]

-

Synthesis of biotin and fluorescein labeled (–)-lentiginosine. (2014). Arkivoc, 2014(3), 215-227. [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). International Journal of Molecular Sciences, 25(23), 14890. [Link]

-

(non-)Basics: An Update on Neutral and Charge-Balanced Glycosidase Inhibitors. (n.d.). Chemical Reviews. [Link]

-

Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. (2025). Asian Journal of Organic Chemistry. [Link]

-

Scheme 1. Retrosynthesis for (+)-lentiginosine. ResearchGate. [Link]

-

A Stereoselective Synthesis of Lentiginosine. (2016). The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]

-

The Development of an Assay to Monitor Mitochondrial Membrane Potential (Δψm). (2025). [Link]

-

Resazurin cell viability assay in hiPSC-derived ineurons. (2025). protocols.io. [Link]

-

Mechanisms of Action of Bcl-2 Family Proteins. (2010). Cold Spring Harbor Perspectives in Biology, 2(12), a001042. [Link]

-

Carbohydrates 2018. (2019). MDPI. [Link]

Sources

- 1. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-Lentiginosine|Proapoptotic Iminosugar|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of 2,8a-di-epi-Lentiginosine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,8a-di-epi-Lentiginosine, a notable indolizidine alkaloid. This document collates and synthesizes critical data regarding its structure, stereochemistry, and inherent chemical characteristics. The synthesis of this non-natural isomer of (+)-lentiginosine is discussed, alongside an exploration of its molecular structure and stability, substantiated by spectroscopic and crystallographic evidence. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in medicinal chemistry and drug development.

Introduction: Unveiling 2,8a-di-epi-Lentiginosine

2,8a-di-epi-Lentiginosine, systematically known as (-)-8a-epi-lentiginosine, is a stereoisomer of the naturally occurring indolizidine alkaloid, (+)-lentiginosine. As a member of the iminosugar class of compounds, it has garnered interest within the scientific community for its potential biological activities, including its prospects as an anticancer agent. Unlike its natural counterpart, which is known to inhibit amyloglucosidase, the biological profile of 2,8a-di-epi-Lentiginosine is an active area of investigation. This guide focuses on the intrinsic chemical and physical properties that underpin its behavior and potential applications.

The structural elucidation and stereochemical assignment of 2,8a-di-epi-Lentiginosine have been unequivocally established through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][2] A pivotal aspect of its chemistry is its synthesis, which has been achieved from readily available chiral precursors like D-glucose, highlighting an efficient pathway to this non-natural alkaloid.[1][2][3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of 2,8a-di-epi-Lentiginosine is paramount for its application in research and development.

Molecular Identity

The foundational attributes of 2,8a-di-epi-Lentiginosine are summarized in the table below, providing a snapshot of its molecular composition and identifiers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [4] |

| Molecular Weight | 157.21 g/mol | [4] |

| IUPAC Name | (1S,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | [4] |

| CAS Number | 108866-42-8 | [4] |

| Canonical SMILES | C1CCN2CO">C@HO | [4] |

Physicochemical Characteristics

While specific experimental data for properties such as melting point and boiling point are not extensively reported in the available literature, computational predictions and related studies provide some insight.

| Property | Value/Observation | Source |

| XLogP3 | -0.3 | [4][5] |

| Hydrogen Bond Donors | 3 | [4][5] |

| Hydrogen Bond Acceptors | 2 | [4][5] |

The negative XLogP3 value suggests that 2,8a-di-epi-Lentiginosine is a relatively polar molecule, which would imply a degree of solubility in polar solvents. However, specific quantitative solubility data requires experimental determination.

Molecular Structure and Stereochemistry

The three-dimensional architecture of 2,8a-di-epi-Lentiginosine is critical to its chemical reactivity and biological function.

Stereochemical Configuration

The absolute configuration of (-)-8a-epi-lentiginosine has been definitively confirmed through its synthesis from the chiral pool starting material, D-glucose, and subsequently verified by X-ray crystal structure analysis.[1][2] The stereochemical designators (1S, 2R, 8aS) precisely define the spatial arrangement of its chiral centers.

Conformational Analysis

X-ray crystallography has revealed key features of the solid-state conformation of (-)-8a-epi-lentiginosine.[1][2] The five-membered pyrrolidine ring adopts an envelope conformation with the nitrogen atom in the endo-position.[1][2] The fused six-membered piperidine ring exists in a stable chair conformation.[1][2] This structural arrangement is further supported by Density Functional Theory (DFT) optimized structures.[1][2]

In the solid state, the molecules are organized through a one-dimensional hydrogen-bonded network along the a-axis, a result of interactions between the hydroxyl groups and the amine functionality.[1][2]

Figure 1. A simplified representation of the core structure and conformational characteristics of 2,8a-di-epi-Lentiginosine.

Chemical Stability and Reactivity

Insights into the stability of 2,8a-di-epi-Lentiginosine have been gained through computational studies. The molecule exhibits a large HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is indicative of high chemical stability.[1][2]

The electron density at the HOMO is primarily localized on the nitrogen atom, suggesting this as a likely site for electrophilic attack. Conversely, the LUMO is localized at the hydroxyl group at the C2 position, indicating this as a potential site for nucleophilic attack.[1][2]

Synthesis Overview

An efficient synthetic route to (-)-8a-epi-lentiginosine has been developed starting from the abundant and inexpensive chiral building block, D-glucose.[1][2][3] A key step in this synthesis is the Pd-BiPhePhos catalyzed intramolecular Tsuji–Trost reaction of a non-derivatized allylic alcohol, which facilitates the construction of the hydroxylated pyrrolidine ring with high stereospecificity.[1][2]

Figure 2. A high-level schematic of the synthetic approach to (-)-8a-epi-lentiginosine from D-glucose.

This synthetic strategy is noteworthy for its efficiency and use of a renewable starting material, although further optimization for scalability and sustainability may be required for broader applications.[1]

Spectroscopic and Crystallographic Data

The definitive structural characterization of 2,8a-di-epi-Lentiginosine relies on a combination of spectroscopic and crystallographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy have been instrumental in confirming the structure and absolute configuration of (-)-8a-epi-lentiginosine.[1][2] While detailed spectral data with specific chemical shifts and coupling constants are typically found in the supplementary information of published studies and are not reproduced here, the spectra are characterized by sharp signals upon removal of protecting groups used during synthesis.[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 2,8a-di-epi-Lentiginosine. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula of C₈H₁₅NO₂.

X-ray Crystallography

The single-crystal X-ray structure of (-)-8a-epi-lentiginosine has been determined, providing unambiguous proof of its absolute stereochemistry and solid-state conformation.[1][2] The compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁.[1] The crystallographic data provides precise bond lengths and angles, confirming the indolizidine ring system's geometry.

Conclusion

2,8a-di-epi-Lentiginosine is a stereochemically well-defined indolizidine alkaloid with a stable molecular structure. Its synthesis from D-glucose provides an accessible route to this non-natural iminosugar. The foundational chemical properties outlined in this guide, including its molecular structure, stereochemistry, and stability, provide a critical knowledge base for researchers. Further experimental determination of its physicochemical properties, such as melting point and solubility, will be invaluable for its continued investigation and potential development in various scientific fields.

References

-

Akkarasamiyo, S., Saparpakorn, P., Orthaber, A., & Samec, J. S. M. (2025). Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. Asian Journal of Organic Chemistry, 14(7), e202500103. [Link]

-

PubChem. Lentiginosine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of (−)‐8a‐epi‐lentiginosine (2) from d‐glucose. [Link]

-

ResearchGate. (PDF) Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. [Link]

-

PubChem. Lentiginosine - Computed Properties. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Epilentiginosine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Swainsonine and Castanospermine Analogs for Researchers and Drug Development Professionals

Foreword: The Enduring Promise of Iminosugars in Modern Therapeutics

Nature, in its vast complexity, has consistently provided chemists and biologists with intricate molecular scaffolds that challenge our synthetic ingenuity and illuminate novel therapeutic pathways. Among these, the polyhydroxylated indolizidine alkaloids, swainsonine and castanospermine, stand out as preeminent examples of nature's pharmacological prowess. As potent and specific inhibitors of glycosidases, these iminosugars disrupt fundamental cellular processes, offering a unique lens through which to study glycoprotein processing and a powerful toolkit for therapeutic intervention. This guide is intended for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is structured not as a rigid protocol book, but as a narrative journey into the core of swainsonine and castanospermine chemistry and biology. We will explore not just the "what" and "how," but the critical "why" that underpins experimental design and therapeutic strategy in this exciting field. Our exploration will be grounded in established scientific principles, supported by rigorous data, and validated by extensive references to the primary literature, ensuring a trustworthy and authoritative resource for your laboratory's endeavors.

The Core Scaffolds: An Introduction to Swainsonine and Castanospermine

Swainsonine and castanospermine are naturally occurring indolizidine alkaloids, a class of nitrogen-containing sugar mimics. Their structural resemblance to the transition states of glycoside-cleavage reactions allows them to bind with high affinity to the active sites of glycosidase enzymes, leading to potent and often specific inhibition.[1]

-

Swainsonine , an inhibitor of α-mannosidases, was first isolated from plants of the Swainsona genus.[2] It is a key toxin in "locoweed," causing a neurological condition in livestock that resembles the genetic disorder α-mannosidosis.[3] Its primary targets are lysosomal α-mannosidase and Golgi α-mannosidase II.[4]

-

Castanospermine , sourced from the seeds of the Australian chestnut tree, Castanospermum australe, is a powerful inhibitor of α- and β-glucosidases.[5][6] Its ability to block glucosidase I, an enzyme crucial for the initial steps of N-linked glycoprotein processing, underpins many of its biological effects.[7]

The distinct inhibitory profiles of these two molecules have paved the way for their investigation in a wide array of diseases, from cancer and viral infections to metabolic disorders.

Mechanism of Action: A Tale of Two Glycosidases

The therapeutic potential of swainsonine and castanospermine analogs is intrinsically linked to their ability to inhibit specific glycosidases involved in the N-linked glycosylation pathway. This pathway is a critical cellular process for the proper folding, trafficking, and function of a vast number of proteins.

Swainsonine and the Inhibition of Mannose Trimming

Swainsonine primarily targets Golgi α-mannosidase II, a key enzyme in the conversion of high-mannose oligosaccharides to complex-type N-glycans.[8] By inhibiting this enzyme, swainsonine leads to the accumulation of hybrid-type glycans on the cell surface. This alteration of the cellular glycome has profound downstream effects, including modulation of cell-cell recognition, signaling, and immune responses.[2]

Caption: Swainsonine's inhibition of Golgi α-mannosidase II.

Castanospermine and the Glucosidase Blockade

Castanospermine and its analogs, such as celgosivir, inhibit the initial steps of N-glycan processing by targeting the endoplasmic reticulum (ER) α-glucosidases I and II.[7] These enzymes are responsible for trimming the terminal glucose residues from the N-linked glycan precursor. This trimming is a critical quality control step in the ER, as it allows glycoproteins to interact with chaperones like calnexin and calreticulin for proper folding. Inhibition of α-glucosidases leads to misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and, in the context of enveloped viruses, can prevent the proper assembly and release of infectious virions.[9][10]

Caption: Castanospermine's inhibition of ER α-glucosidases.

Synthesis of Analogs: Expanding the Pharmacological Landscape

The inherent biological activities of swainsonine and castanospermine, coupled with their sometimes-unfavorable pharmacokinetic properties, have spurred extensive efforts in synthetic chemistry to generate analogs with improved efficacy, selectivity, and drug-like characteristics.

Strategies for Swainsonine Analog Synthesis

The asymmetric synthesis of swainsonine and its analogs is a significant challenge due to the presence of multiple stereocenters. Common strategies often employ chiral starting materials, such as amino acids or carbohydrates, or utilize stereoselective reactions.[11][12] A concise asymmetric synthesis of (+)-swainsonine has been achieved starting from L-glutamic acid, with the key step being an intramolecular cyclization of an α-sulfinyl carbanion to construct the indolizidine ring.[11] Other approaches have utilized Sharpless epoxidation to introduce chirality.[12]

Crafting Castanospermine Derivatives

The synthesis of castanospermine analogs has also been a fertile area of research. One successful strategy for the synthesis of 1-epi-castanospermine begins with 2, 3, 4, 6-tetra-O-benzyl-1-deoxynojirimycin, employing selective debenzylation, a Barbier reaction, and reductive amination as key steps.[13][14] A particularly noteworthy analog is 6-O-butanoylcastanospermine (celgosivir), a pro-drug of castanospermine with improved oral bioavailability.[7] Its synthesis has been achieved through various methods, including a one-pot procedure involving the reaction of castanospermine with bis(tributyltin) oxide followed by acylation.[3]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of effective therapeutic agents based on swainsonine and castanospermine hinges on a thorough understanding of their structure-activity relationships.

Swainsonine Analogs: A Study in Stereochemistry

The stereochemistry of the hydroxyl groups on the indolizidine ring of swainsonine is critical for its inhibitory activity. Studies on synthetic epimers have shown that the 8a-epimer and the 8,8a-diepimer of swainsonine are specific and competitive inhibitors of lysosomal α-mannosidases, whereas the 8-epimer, 1,8-diepimer, and 2,8a-diepimer show significantly reduced or no activity.[11] Open-chain analogs, such as 1,4-dideoxy-1,4-imino-D-mannitol, are generally weaker inhibitors than their cyclic counterparts.[11]

| Swainsonine Analog | Target Enzyme | Ki (M) | Reference |

| Swainsonine | Human Lysosomal α-Mannosidase | 7.0 x 10-7 | [11] |

| 8a-epi-Swainsonine | Human Lysosomal α-Mannosidase | 7.5 x 10-5 | [11] |

| 8,8a-diepi-Swainsonine | Human Lysosomal α-Mannosidase | 2.0 x 10-6 | [11] |

| 1,4-dideoxy-1,4-imino-D-mannitol | Human Lysosomal α-Mannosidase | 1.3 x 10-5 | [11] |

Castanospermine Analogs: Balancing Potency and Toxicity

For castanospermine, modifications at various positions have yielded analogs with altered potency and selectivity. The 6-O-butanoyl ester, celgosivir, exhibits enhanced antiviral activity in cell culture compared to the parent compound, likely due to improved cellular uptake.[8] Glucosylation of castanospermine at the 7α and 8α positions results in analogs that are nearly as potent against sucrase as castanospermine but are significantly less active against lactase and trehalase, demonstrating that modifications can enhance selectivity.[15]

| Castanospermine Analog | Target Enzyme/Virus | IC50 | Reference |

| Castanospermine | HIV-1 | 29 µM | [16] |

| 6-O-butanoylcastanospermine (MDL 28,574) | HIV-1 | 1.1 µM | [16] |

| Castanospermine | Sucrase | 20 nM | [15] |

| 8α-glucosyl-Castanospermine | Sucrase | 30 nM | [15] |

| 7α-glucosyl-Castanospermine | Sucrase | 40 nM | [15] |

Therapeutic Applications and Clinical Landscape

The unique mechanisms of action of swainsonine and castanospermine have led to their investigation in a variety of therapeutic areas.

Swainsonine in Oncology

Swainsonine has shown promise as an anti-cancer agent through multiple mechanisms. It can inhibit tumor growth and metastasis, augment the tumor-killing activity of natural killer (NK) cells and macrophages, and stimulate bone marrow cell proliferation.[2][17] A phase I clinical trial of swainsonine in patients with advanced malignancies demonstrated that it could be administered safely, with hepatotoxicity being the dose-limiting toxicity.[18] One patient with head and neck cancer showed a greater than 50% reduction in tumor mass.[18] A subsequent Phase IB trial established a maximum tolerated oral dose and confirmed the inhibition of Golgi alpha-mannosidase II in patients.[3] However, a study in a mouse model of cervical cancer suggested that swainsonine could potentially worsen disease progression by increasing the population of myeloid-derived suppressor cells, highlighting the complexity of its immunomodulatory effects.[19]

Castanospermine and its Analogs as Antiviral Agents

The ability of castanospermine to inhibit glycoprotein processing has made it a compelling candidate for antiviral therapy, particularly against enveloped viruses that rely on this pathway for the proper folding of their surface proteins. It has demonstrated in vitro and in vivo activity against dengue virus.[6] The pro-drug celgosivir was developed to improve upon the pharmacokinetic profile of castanospermine and has undergone clinical trials for the treatment of hepatitis C virus (HCV) infection.[7] Phase II trials investigated celgosivir in combination with pegylated interferon and ribavirin.[6][7] While celgosivir demonstrated a synergistic effect with the standard of care, it was not efficient as a monotherapy.[7] Preliminary results from a Phase II viral kinetics study in treatment-naive HCV patients indicated no negative effects when combined with standard care.[6]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide the following representative experimental protocols.

α-Mannosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds like swainsonine against α-mannosidase using a chromogenic substrate.

Materials:

-

α-Mannosidase from jack bean

-

Sodium acetate buffer (100 mM, pH 4.5)

-

Swainsonine or analog test compounds

-

Sodium carbonate (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the substrate in the sodium acetate buffer.

-

Prepare serial dilutions of swainsonine or the test analog in the same buffer.

-

In a 96-well plate, add 50 µL of the appropriate buffer to the blank wells, 50 µL of the swainsonine/analog dilutions to the test wells, and 50 µL of buffer to the control wells.

-

Add 25 µL of the α-mannosidase solution to the test and control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M sodium carbonate to all wells.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of 6-O-Butanoylcastanospermine (Celgosivir)

This protocol is a representative synthesis of a key castanospermine analog.

Caption: A synthetic route to 6-O-butanoylcastanospermine.

Materials:

-

Castanospermine

-

Bis(tributyltin) oxide

-

Toluene

-

Butanoyl chloride

-

Triethylamine

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

To a solution of castanospermine in toluene, add bis(tributyltin) oxide.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Add triethylamine followed by the dropwise addition of butanoyl chloride.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and extract the product with an appropriate organic solvent.

-

Purify the crude product by silica gel column chromatography to yield 6-O-butanoylcastanospermine.

Concluding Remarks and Future Directions

Swainsonine, castanospermine, and their ever-expanding family of synthetic analogs represent a compelling class of molecules with significant therapeutic potential. Their ability to modulate the fundamental process of glycosylation opens up a vast array of possibilities for treating diseases ranging from cancer to viral infections. The journey from natural product discovery to clinical application is arduous, yet the progress made with these iminosugars is a testament to the power of interdisciplinary research, combining the insights of natural product chemistry, synthetic organic chemistry, biochemistry, and clinical medicine. Future research will undoubtedly focus on the development of second-generation analogs with even greater selectivity and improved pharmacokinetic profiles, as well as on combination therapies that leverage the unique mechanisms of these compounds. The continued exploration of the intricate biology of glycosylation, guided by the use of these powerful chemical tools, promises to unveil new therapeutic targets and strategies for years to come.

References

- Concise synthesis of 1-epi-castanospermine. Beilstein Journal of Organic Chemistry.

- Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues. Biochemical Journal.

- Asymmetric Synthesis of (–)-Swainsonine.

- Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells popul

- Structure-Activity Relationships of Synthetic C

- The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice.

- Celgosivir, an alpha-glucosidase I inhibitor for the potential tre

- The potential importance of swainsonine in therapy for cancers and immunology. PubMed.

- Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. bioRxiv.

- A Phase I Study of Swainsonine in Patients with Advanced Malignancies. Cancer Research.

- Celgosivir, an alpha-glucosidase I inhibitor for the potential tre

- α-Mannosidase Technical D

- Swainsonine - Plants Poisonous to Livestock. Cornell University Department of Animal Science.

- 6-0-butanoylcastanospermine (MDL 28574) inhibits glycoprotein processing and the growth of HIVs. PubMed.

- alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of r

- The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice. PubMed.

- C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry.

- Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies. PubMed.

- Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts.

- A Study to Evaluate the Safety and Efficacy of Celgosivir in Patients With Chronic Hepatitis C Genotype 1 Infection. ClinicalTrials.gov.

- Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28574) and its consequences in human immunodeficiency virus-infected T cells. PubMed.

- 4-Nitrophenyl-α-D-mannopyranoside. Megazyme.

- Castanospermine-glucosides as selective disaccharidase inhibitors. PubMed.

- Concise synthesis of 1-epi-castanospermine. Beilstein Journal of Organic Chemistry.

- (PDF) Celgosivir, an ??-glucosidase I inhibitor for the potential treatment of HCV infection.

- Swainsonine – Knowledge and References. Taylor & Francis.

- Structural investigation of the binding of 5-substituted swainsonine analogues to Golgi alpha-mannosidase II. PubMed.

- Celgosivir – Knowledge and References. Taylor & Francis.

- Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. PubMed.

- The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. PubMed.

- Synthesis of castanospermine.

- Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.

- 4-Nitrophenyl α-D-mannopyranoside α-mannosidasesubstr

- A Study to Evaluate the Safety and Efficacy of Celgosivir and Peginterferon Alfa-2b, With or Without Ribavirin, in Patients With Chronic Hepatitis C Genotype 1 Infection. ClinicalTrials.gov.

- p-Nitrophenyl α-D-mannopyranoside (4-Nitrophenyl a-D-mannopyranoside). MedChemExpress.

- GOLD score and predicted binding affinity of Castanospermine isoforms compared to Berberin.

- Synthesis and Comparative Glycosidase Inhibitory Properties of Reducing Castanospermine Analogues.

- A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B. PubMed.

- The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replic

- The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflamm

- Molecular Mechanisms of Tumor Immunomodulation in the Microenvironment of Colorectal Cancer. MDPI.

- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI.

- Indolizidine alkaloids – Knowledge and References. Taylor & Francis.

- (PDF) 1. COMPARATIVE EVALUATION OF NOSCAPINE AND ITS ANALOGUES IN THE MANAGEMENT OF TRIPLE-NEGATIVE AND A TRIPLE-POSITIVE BREAST CANCER.

- Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. MDPI.

- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science.

- (PDF) Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening.

Sources

- 1. jocpr.com [jocpr.com]

- 2. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. MIGENIX Inc. Reports Preliminary Celgosivir Viral Kinetics Study - BioSpace [biospace.com]

- 7. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 14. html.rhhz.net [html.rhhz.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population | PLOS One [journals.plos.org]

- 20. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 21. medchemexpress.com [medchemexpress.com]

Methodological & Application

Total Synthesis of (-)-8a-epi-Lentiginosine from D-Glucose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (-)-8a-epi-Lentiginosine

(-)-8a-epi-Lentiginosine is a stereoisomer of the natural indolizidine alkaloid (+)-lentiginosine. While (+)-lentiginosine is known for its potent inhibitory activity against amyloglucosidase, its non-natural enantiomer, (-)-lentiginosine, has garnered significant interest for its pro-apoptotic activity in various tumor cell lines, highlighting its potential as an anticancer agent.[1] The synthesis of stereoisomers like (-)-8a-epi-lentiginosine is crucial for exploring the structure-activity relationships of this important class of compounds and for developing new therapeutic leads.

This application note provides a detailed, step-by-step guide for the total synthesis of (-)-8a-epi-lentiginosine, starting from the abundant and inexpensive chiral pool starting material, D-glucose. The presented synthetic route offers a practical and efficient pathway for obtaining this valuable compound for further biological and pharmacological investigation.

Overall Synthetic Strategy

The total synthesis of (-)-8a-epi-lentiginosine from D-glucose can be achieved through a multi-step sequence involving key transformations to construct the bicyclic indolizidine core with the desired stereochemistry. The overall workflow is depicted below.

Figure 1: Overall workflow for the synthesis of (-)-8a-epi-lentiginosine.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the total synthesis of (-)-8a-epi-lentiginosine.

Part 1: Synthesis of the Key Amino Alcohol Intermediate from D-Glucose

The initial steps involve the conversion of D-glucose into a suitable intermediate poised for the key cyclization reaction. This is achieved through a series of protecting group manipulations and a Bernet-Vasella reaction to open the pyranose ring, followed by the introduction of the nitrogen atom.

Protocol 1: Preparation of the N-Boc Protected Amino Alcohol

-

Protection of D-Glucose: Commercially available D-glucose is first converted to a protected derivative, typically 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, to mask the hydroxyl groups that are not involved in the initial transformations. This can be achieved by reacting D-glucose with acetone in the presence of an acid catalyst.

-

Selective Deprotection and Iodination: The 5,6-isopropylidene group is selectively removed, and the primary hydroxyl group is converted to an iodide.

-

Bernet-Vasella Reaction: The resulting 5-iodo-glucopyranoside undergoes a domino Bernet-Vasella reductive elimination to open the sugar ring and form an open-chain aldehyde.

-

Oxime Formation and Reduction: The aldehyde is then converted to an oxime, which is subsequently reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Boc Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) to yield the key N-Boc protected amino alcohol intermediate.

Part 2: Construction of the Pyrrolidine Ring via Intramolecular Tsuji-Trost Reaction

The formation of the five-membered pyrrolidine ring is a crucial step in the synthesis and is accomplished through a palladium-catalyzed intramolecular allylic amination, also known as the Tsuji-Trost reaction.

Protocol 2: Intramolecular Tsuji-Trost Reaction

-

Catalyst Preparation: A palladium catalyst, such as one coordinated with a BiPhePhos ligand, is prepared in a suitable solvent like tetrahydrofuran (THF).

-

Cyclization Reaction: The N-Boc protected amino alcohol from Protocol 1 is dissolved in THF and added to the catalyst solution. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the N-Boc protected pyrrolidine derivative.

Causality of Experimental Choices: The Tsuji-Trost reaction is an effective method for forming carbon-nitrogen bonds.[2][3][4][5] The use of a palladium catalyst with a suitable phosphine ligand allows for the stereospecific intramolecular cyclization of the amino alcohol, leading to the desired pyrrolidine ring with high diastereoselectivity.[1][6] The Boc protecting group on the nitrogen is crucial as it modulates the nucleophilicity of the amine and can be readily removed in a later step.

Figure 2: Simplified mechanism of the intramolecular Tsuji-Trost reaction.

Part 3: Formation of the Indolizidine Core and Final Deprotection

The final stages of the synthesis involve the construction of the second ring of the indolizidine core via ring-closing metathesis, followed by reduction and removal of the protecting groups.

Protocol 3: Ring-Closing Metathesis and Final Steps

-

Boc Deprotection: The N-Boc protected pyrrolidine is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc group.

-

N-Butenylation: The resulting secondary amine is alkylated with 4-bromobut-1-ene to introduce the second olefinic arm required for the ring-closing metathesis reaction, yielding the diene intermediate.

-

Ring-Closing Metathesis (RCM): The diene is dissolved in a suitable solvent like dichloromethane (DCM) and treated with a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically stirred at room temperature or with gentle heating to promote the cyclization.[7][8][9][10][11]

-

Reduction of the Double Bond: The newly formed double bond in the six-membered ring is reduced by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Final Deprotection: The benzyl ether protecting groups on the hydroxyls are removed simultaneously during the catalytic hydrogenation step to yield the final product, (-)-8a-epi-lentiginosine.[12][13][14][15][16][17]

-

Purification: The final compound is purified by an appropriate method, such as crystallization or column chromatography, to obtain the pure (-)-8a-epi-lentiginosine.

Quantitative Data Summary

| Step | Intermediate/Product | Yield (%) | Key Analytical Data |

| Part 1 | N-Boc Protected Amino Alcohol | ~60-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry confirming the structure and purity. |

| Part 2 | N-Boc Protected Pyrrolidine | ~80-90 | ¹H NMR indicating the formation of the five-membered ring with high dr. |

| Part 3 | (-)-8a-epi-Lentiginosine | ~70-80 | ¹H NMR, ¹³C NMR, HRMS, and specific rotation consistent with the target molecule. |

Note: Yields are approximate and may vary depending on experimental conditions.

Conclusion

The total synthesis of (-)-8a-epi-lentiginosine from D-glucose presented in this application note provides a reliable and efficient route to this medicinally important indolizidine alkaloid. The key transformations, including the intramolecular Tsuji-Trost reaction and ring-closing metathesis, are robust and high-yielding, making this synthetic strategy amenable for producing significant quantities of the target compound for further research and drug development endeavors. The use of a readily available chiral starting material and the stereocontrolled nature of the key reactions ensure the enantiopurity of the final product.

References

- Akkarasamiyo, S., Saparpakorn, P., Orthaber, A., & Samec, J. S. M. (2025). Synthesis of (−)-8a-epi-Lentiginosine via Tsuji–Trost Reaction of d-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis. Asian Journal of Organic Chemistry, 14(7), e202500103.

- Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current topics in medicinal chemistry, 14(10), 1294–1307.

- Tsuji, J., & Trost, B. M. (1973). New synthetic reactions of π-allylpalladium complexes. Tetrahedron, 29(15), 2033-2053.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

- Grubbs, R. H. (2003).

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

- Dhavale, D. D., Kumar, K. S. A., & Chaudhari, V. D. (2008). Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities. Organic & Biomolecular Chemistry, 6(4), 703–711.

-

Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

Nature Protocols. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

-

Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

-

DiVA Portal. (2025). Synthesis of (-)-8a-epi-Lentiginosine via Tsuji-Trost Reaction of D-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Retrieved from [Link]

-

YouTube. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. Retrieved from [Link]

-

NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]

-

YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

-

Epistemeo. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Retrieved from [Link]

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of (-)-8a-epi-Lentiginosine via Tsuji-Trost Reaction of D-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis [diva-portal.org]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. atlanchimpharma.com [atlanchimpharma.com]

- 16. orgsyn.org [orgsyn.org]

- 17. Synthesis of (-)-8a-epi-Lentiginosine via Tsuji-Trost Reaction of D-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis [diva-portal.org]

protocol for alpha-glucosidase inhibition assay

Application Note: High-Throughput Screening for

Executive Summary & Clinical Relevance

This Application Note outlines a robust, high-throughput protocol for screening

While many protocols exist, this guide addresses the critical translational gap: the discrepancy between yeast (screening) and mammalian (clinical) enzyme isoforms, and provides a self-validating experimental design to eliminate false positives caused by compound interference (color/precipitation).

Critical Experimental Factors (The "Why")

Before beginning, researchers must understand three variables that dictate assay validity.

Enzyme Source: The Translational Trap

Most initial screenings use Saccharomyces cerevisiae (Yeast)

-

Implication: Inhibitors potent against yeast enzymes often fail against mammalian enzymes.

-

Recommendation: Use yeast enzyme for high-throughput primary screening, but validate hits using Rat Intestinal Acetone Powder (RIAP) or recombinant human maltase-glucoamylase (MGAM).

The pH Switch (Signal Enhancement)

The assay relies on the hydrolysis of pNPG to p-nitrophenol (pNP) .[1]

-

Mechanism: pNP is a weak acid (

). At the reaction pH (6.8), it is partially ionized and faintly yellow. -

Optimization: Adding a basic stop solution (Na

CO

Solvent Tolerance

Enzymes are sensitive to organic solvents.

-

Constraint: Keep DMSO concentration < 5% (v/v) in the final reaction mixture. Higher concentrations can denature the enzyme, mimicking inhibition (false positive).

Assay Principle & Visualization

The assay measures the release of p-nitrophenol (pNP) from the substrate pNPG.[1]

Figure 1: Mechanism of Action.[2][3][4] The inhibitor competes with pNPG for the enzyme active site, reducing the production of the yellow chromophore p-nitrophenol.

Materials & Reagents

| Reagent | Specification | Preparation Note |

| Buffer | 0.1 M Phosphate Buffer (PBS), pH 6.9 | Dissolve NaH |

| Enzyme | Stock: 1.0 U/mL in PBS. Working: Dilute to 0.1 U/mL just before use. Keep on ice. | |

| Substrate | pNPG (p-Nitrophenyl- | 5 mM in PBS.[3][5] Note: Sonicate if difficult to dissolve. |

| Positive Control | Acarbose | Dissolve in PBS or DMSO. Prepare serial dilutions (e.g., 1000 |

| Stop Solution | 0.2 M Na | High pH stops reaction and maximizes color. |

Detailed Protocol (96-Well Plate Format)

This protocol includes a Sample Blank for every test compound. This is mandatory for plant extracts or colored compounds to subtract background absorbance.

Step 1: Plate Setup

Design your plate to include:

-

NC (Negative Control): Enzyme + Substrate + Vehicle (Max Activity).

-

PC (Positive Control): Enzyme + Substrate + Acarbose.

-

TS (Test Sample): Enzyme + Substrate + Inhibitor.

-

SB (Sample Blank): Buffer + Substrate + Inhibitor (No Enzyme). Corrects for compound color.

-

B (Blank): Buffer + Substrate (No Enzyme). Corrects for spontaneous hydrolysis.

Step 2: Experimental Workflow

Figure 2: Step-by-step pipetting workflow for a standard endpoint assay.

Step 3: Pipetting Scheme (Volumes in L)

| Component | Negative Control (NC) | Test Sample (TS) | Sample Blank (SB) | Blank (B) |

| Phosphate Buffer | 20 | - | 20 | 40 |

| Test Compound | - | 20 | 20 | - |

| Enzyme (0.1 U/mL) | 20 | 20 | - | - |

| Pre-incubate 10 min @ 37°C | ||||

| pNPG (5 mM) | 20 | 20 | 20 | 20 |

| Incubate 20 min @ 37°C | ||||

| Na | 140 | 140 | 140 | 140 |

| Total Volume | 200 | 200 | 200 | 200 |

Data Analysis & Calculations

Corrected Absorbance

First, correct the absorbance for the compound's intrinsic color:

Percent Inhibition

IC Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) .[3] Use a non-linear regression (4-parameter logistic model) in software like GraphPad Prism or SigmaPlot to calculate the IC

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Absorbance | Compound is colored or precipitated.[6] | Use Sample Blanks (SB) as described. Spin down plates if precipitation is visible. |

| No Activity in Control | Enzyme denaturation or pH issue. | Prepare enzyme fresh on ice. Ensure Buffer pH is 6.8–7.0. |

| Low Inhibition of Acarbose | Substrate concentration too high. | Ensure [pNPG] |

| Non-Linear Kinetics | Enzyme concentration too high. | Dilute enzyme until the reaction is linear over the 20-minute incubation. |

References

-

Standard Protocol & Optimization

-

Evalu

-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (ThaiJO). Provides optimization of enzyme/substrate concentrations.

-

-

Yeast vs.

-

Comparison of inhibition of r

-glucosidase activity.[7] (ResearchGate). Highlights the critical differences in IC50 values between species.

-

-

IC50 Calculation Methods

-

Troubleshooting (DMSO & Precipitation)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Saccharomyces cerevisiae Glucosidase That Hydrolyzes Flavonoid Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Kinetic Profiling of Amyloglucosidase using 2,8a-di-epi-Lentiginosine

Abstract & Introduction

This application note details the protocol for utilizing 2,8a-di-epi-Lentiginosine , a synthetic stereoisomer of the natural indolizidine alkaloid (+)-Lentiginosine, as a chemical probe for Amyloglucosidase (AMG) kinetics.

While the natural (+)-Lentiginosine is a potent, competitive inhibitor of amyloglucosidases (glucoamylases), the 2,8a-di-epi isomer serves a critical role in Structure-Activity Relationship (SAR) studies. By inverting the stereochemistry at the C-2 hydroxyl and the C-8a bridgehead, researchers can quantify the specific steric and electronic contributions of the indolizidine ring fusion to the enzyme-inhibitor binding energy. This protocol provides a robust framework for determining the inhibition constant (

key Applications

-

Active Site Mapping: Probing the spatial constraints of the AMG catalytic pocket.

-

Selectivity Profiling: Distinguishing between lysosomal

-glucosidases and digestive amyloglucosidases based on stereospecific binding. -

Mechanistic Enzymology: Validating transition-state mimicry models.

Mechanism of Action & Rationale

Lentiginosine and its isomers function as iminosugars (azasugars).[1] The nitrogen atom in the indolizidine ring becomes protonated at physiological (and acidic lysosomal) pH, mimicking the positive charge of the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.

The 2,8a-di-epi configuration alters the ring pucker and the orientation of the hydroxyl groups relative to the protonated nitrogen. Comparing its kinetics against the natural enantiomer reveals the energetic penalty of these mismatches, effectively "mapping" the enzyme's negative steric space.

Interaction Pathway (DOT Visualization)

Figure 1: Competitive inhibition pathway. The 2,8a-di-epi isomer competes with the substrate (pNPG) for the active site. The stability of the [E-I Complex] determines the potency (

Materials & Preparation

Reagents

-

Enzyme: Amyloglucosidase from Aspergillus niger (Sigma-Aldrich or Megazyme).

-

Note: Ensure the enzyme is free of contaminating

-glucosidase activity if using crude extracts.

-

-

Inhibitor: 2,8a-di-epi-Lentiginosine (Synthetic standard, >95% purity).

-

Substrate: p-Nitrophenyl

-D-glucopyranoside (pNPG).[2] -

Buffer: 0.1 M Sodium Acetate, pH 4.5 (Optimum for A. niger AMG).

-

Stop Solution: 0.2 M Sodium Carbonate (

).

Stock Solutions

| Component | Concentration | Solvent | Storage |

| Inhibitor Stock | 10 mM | DMSO or | -20°C (Desiccated) |

| pNPG Substrate | 20 mM | Acetate Buffer | +4°C (Dark, <1 week) |

| AMG Enzyme | 1 U/mL | Acetate Buffer | Ice (Freshly prepared) |

Caution: Iminosugars are hygroscopic. Weigh rapidly or use quantitative NMR for stock concentration verification.

Experimental Protocol: Steady-State Kinetics

This protocol uses a colorimetric assay where AMG hydrolyzes pNPG to release p-nitrophenol (yellow in alkaline conditions).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for kinetic characterization.

Detailed Steps

Step 1: Linearity Check (Optimization)

Before the inhibition assay, validate that the enzyme concentration yields a linear product formation over the incubation time (15–30 mins).

-

Prepare 4 wells with Enzyme + Buffer + Substrate.

-

Stop reactions at 5, 10, 20, and 30 minutes.

-

Plot OD405 vs. Time. Select a time point within the linear range (

).

Step 2: IC50 Determination (Range Finding)

-

Plate Setup: Use a 96-well clear microplate.

-

Inhibitor: Add 10 µL of 2,8a-di-epi-Lentiginosine at varying concentrations (e.g., 0.1, 1, 10, 100, 500, 1000 µM).

-

Enzyme: Add 40 µL of AMG solution (0.1–0.2 U/mL final).

-

Pre-incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to equilibrate with the active site.

-

Substrate: Add 50 µL of pNPG (2 mM final concentration).

-

Reaction: Incubate for 20 minutes at 37°C.

-

Stop: Add 100 µL of 0.2 M

. -

Read: Measure Absorbance at 405 nm.

Step 3: Mode of Inhibition (

Determination)

To rigorously determine

-

Matrix:

-

[Substrate]: 0.5, 1.0, 2.0, 4.0 mM pNPG.

-

[Inhibitor]: 0,

,

-

-

Run the assay as described in Step 2 for all combinations.

Data Analysis & Interpretation

Calculation of Inhibition Percentage

Determination of Dissociation Constant ( )